molecular formula C11H7BrN2O B13219219 5-Bromo-7-methoxyisoquinoline-1-carbonitrile

5-Bromo-7-methoxyisoquinoline-1-carbonitrile

Cat. No.: B13219219
M. Wt: 263.09 g/mol
InChI Key: TYCLKKULDMVJFJ-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxyisoquinoline-1-carbonitrile (CAS 2059934-06-2) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its molecular formula is C11H7BrN2O, and it has a molecular weight of 263.09 . This compound serves as a versatile building block in medicinal chemistry, particularly in the construction of more complex molecules for drug discovery. The structure, featuring both an electron-withdrawing nitrile group and a bromine substituent on an isoquinoline scaffold, makes it a valuable precursor for various metal-catalyzed cross-coupling reactions and further functionalization. Compounds based on the isoquinoline scaffold are extensively investigated for their biological activity. For instance, research into isoquinoline-1,3-dione derivatives has identified potent inhibitors of HIV-1 reverse transcriptase-associated RNase H, a key viral enzyme and an important therapeutic target . Furthermore, substituted isoquinoline motifs are central in the development of targeted protein degraders, such as cereblon-binding molecules, which are a promising new modality in oncology for degrading disease-driving proteins . The specific substitution pattern on this compound provides researchers with a critical handle for optimizing the structure-activity relationships (SAR) of potential drug candidates, influencing their potency, selectivity, and physicochemical properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

5-bromo-7-methoxyisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H7BrN2O/c1-15-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,1H3

InChI Key

TYCLKKULDMVJFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C#N)C(=C1)Br

Origin of Product

United States

Preparation Methods

Bromination of Isoquinoline Derivatives

Bromination is a key step to install the bromine atom at position 5 of the isoquinoline ring. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions:

Parameter Condition Notes
Brominating agent N-Bromosuccinimide (NBS) Selective bromination at aromatic sites
Solvent Dichloromethane Inert atmosphere (argon)
Temperature Room temperature (~20 °C) Reaction time ~12 hours
Yield Up to 93% High purity after column chromatography

This method has been used effectively for related bromo-methoxyquinoline compounds and can be adapted for isoquinoline derivatives.

Methoxylation at Position 7

The methoxy group is introduced typically via methylation of a hydroxy group at position 7 using methyl iodide in the presence of a base such as potassium carbonate:

Parameter Condition Notes
Methylating agent Methyl iodide (CH3I) Alkylation of hydroxy group
Base Potassium carbonate (K2CO3) Facilitates methylation
Solvent Acetone Reflux conditions (~4 hours)
Yield Moderate to high (variable) Purification by recrystallization

This step is crucial to obtain the 7-methoxy substitution pattern on the isoquinoline ring.

Introduction of the Carbonitrile Group at Position 1

The carbonitrile group at position 1 can be introduced by cyanation of a halogenated isoquinoline intermediate (such as 1-chloro- or 1-bromo-7-methoxyisoquinoline). This often involves nucleophilic substitution with cyanide sources:

  • Starting from 1-chloro-7-methoxyisoquinoline , synthesized via dehydration of 7-methoxyisoquinoline N-oxide with phosphoryl chloride (POCl3) at elevated temperature (~90 °C for 6 h), yields 1-chloro-7-methoxyisoquinoline in ~81% yield.
  • Subsequent cyanation can be achieved by reacting the 1-chloro intermediate with a cyanide salt (e.g., CuCN or KCN) under suitable conditions to replace the chlorine with a nitrile group.
Step Reagents/Conditions Yield/Notes
Chlorination POCl3, 90 °C, 6 h 81% yield of 1-chloro-7-methoxyisoquinoline
Cyanation CuCN or KCN, polar aprotic solvent Substitution to 1-carbonitrile

Bromination at Position 5

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield Reference
1 N-oxide dehydration 7-Methoxyisoquinoline N-oxide POCl3, 90 °C, 6 h 1-Chloro-7-methoxyisoquinoline 81%
2 Cyanation 1-Chloro-7-methoxyisoquinoline CuCN or KCN, polar aprotic solvent 7-Methoxyisoquinoline-1-carbonitrile Variable , inferred
3 Bromination 7-Methoxyisoquinoline or derivatives NBS, DCM, rt, 12 h, inert atmosphere 5-Bromo-7-methoxyisoquinoline Up to 93%
4 Methylation 7-Hydroxyisoquinoline derivatives Methyl iodide, K2CO3, acetone, reflux 7-Methoxy derivatives Moderate to high
5 Metalation & coupling 7-Methoxyisoquinoline TMPMgCl·LiCl, Pd-catalyst, cross-coupling Various substituted isoquinolines Experimental

Research Findings and Considerations

  • The dehydration of 7-methoxyisoquinoline N-oxide with phosphoryl chloride is a reliable method for preparing 1-chloro-7-methoxyisoquinoline, a key intermediate for further functionalization.
  • Bromination using N-bromosuccinimide in dichloromethane under inert atmosphere is highly efficient and selective for aromatic bromination, applicable to isoquinoline derivatives.
  • Cyanation of halogenated isoquinolines to introduce the carbonitrile group is a common synthetic step, though yields and conditions vary depending on substrate and cyanide source.
  • Metalation strategies using Knochel–Hauser base enable regioselective functionalization at the 1-position, but subsequent cross-coupling to introduce carbonitrile groups may require optimization.
  • The compound 5-Bromo-7-methoxyisoquinoline-1-carbonitrile has been synthesized for research purposes, with molecular formula and weight confirmed by multiple sources, supporting the reproducibility of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-methoxyisoquinoline-1-carbonitrile derivatives with various functional groups.

Scientific Research Applications

5-Bromo-7-methoxyisoquinoline-1-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

a. 6-Bromoisoquinoline-1-carbonitrile (CAS 1082674-24-5)

  • Structural Difference : Bromine at position 6 instead of 5; absence of methoxy group.
  • Implications: Altered halogen positioning may affect electronic distribution and steric interactions.

b. 5-Bromo-3-methylpicolinonitrile (CAS 156072-86-5)

  • Structural Difference: Picolinonitrile backbone (six-membered ring with one nitrogen) vs. isoquinoline (two fused benzene rings with one nitrogen); methyl substituent at position 3.

c. 5-Bromo-4-methylpicolinonitrile (CAS 886364-86-9)

  • Structural Difference : Methyl group at position 4 instead of methoxy at position 6.
  • Implications : The methyl group’s electron-donating effect is weaker than methoxy’s, possibly lowering the compound’s nucleophilicity or metabolic stability.

d. Highest Similarity Compound (CAS 104704-40-7)

  • While its exact structure is unspecified, the 0.90 similarity score suggests near-identical core frameworks with minor substituent variations (e.g., differing halogen or alkoxy groups).

Research Findings and Implications

  • Reactivity: The methoxy group in 5-Bromo-7-methoxyisoquinoline-1-carbonitrile may enhance solubility and modulate electronic effects compared to methyl or unsubstituted analogs.
  • Biological Activity : Bromine’s position (5 vs. 6) could influence binding to enzymatic pockets, as seen in kinase inhibitors where halogen placement affects potency .
  • Synthetic Challenges: Introducing both bromine and methoxy groups on an isoquinoline backbone may require regioselective reactions, contrasting with simpler picolinonitrile derivatives.

Biological Activity

5-Bromo-7-methoxyisoquinoline-1-carbonitrile (BMIC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C_11H_8BrN_2O

Molecular Weight: 264.1 g/mol

IUPAC Name: 5-bromo-7-methoxyisoquinoline-1-carbonitrile

The compound features a methoxy group and a bromine atom on the isoquinoline ring, along with a carbonitrile functional group, which contribute to its biological activity.

Biological Activity Overview

BMIC has been studied for its anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

BMIC has shown promising results in various cancer models. A study reported that BMIC exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-712.5
HeLa15.0
A54910.0

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. In vitro studies demonstrated that BMIC activates caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer effects, BMIC has been evaluated for anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Inhibition (%) Concentration (µM) Reference
TNF-alpha7020
IL-66520

This suggests that BMIC may have potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

BMIC also demonstrates antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings indicate that BMIC could be developed as an antimicrobial agent.

The biological activity of BMIC is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction: BMIC activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Cytokine Modulation: It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
  • Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and function, contributing to its antibacterial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of BMIC:

  • A recent study highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight daily for two weeks .
  • Another study focused on the compound's role in modulating immune responses, showing significant reductions in inflammatory markers in animal models .

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